Comparative Efficacy of Cerebrolysin vs. Donepezil in Alzheimer's Disease: A Direct Head-to-Head Randomized Trial
A randomized, double-blind trial (N=197) directly compared Cerebrolysin (10 mL IV, 5 days/week for 4 weeks, repeated after 2-month interval) with donepezil (10 mg oral daily) in mild-to-moderate Alzheimer's disease [1]. Cerebrolysin was as effective as donepezil on primary endpoints (CIBIC+ and ADAS-cog+). Cognitive performance improved in all groups (mean±SD ADAS-cog+ change: Cerebrolysin -1.7±7.5; donepezil -1.2±6.1; combination -2.3±6.0), with the combination group showing best scores numerically [1]. Notably, in neuropsychiatric symptoms (NPI), Cerebrolysin monotherapy was superior to donepezil monotherapy [2]. This provides a quantitative basis for selecting Cerebrolysin as a non-inferior alternative to donepezil, particularly in patients where cholinergic therapy is contraindicated or where neuropsychiatric symptom control is a priority.
| Evidence Dimension | Cognitive function (ADAS-cog+ change from baseline at week 28) |
|---|---|
| Target Compound Data | Cerebrolysin (10 mL IV): -1.7 ± 7.5 points |
| Comparator Or Baseline | Donepezil (10 mg oral): -1.2 ± 6.1 points; Combination: -2.3 ± 6.0 points |
| Quantified Difference | Cerebrolysin change numerically larger than donepezil (-1.7 vs -1.2), but not statistically significant; Cerebrolysin superior to donepezil on NPI domain |
| Conditions | Randomized, double-blind trial; mild-to-moderate AD (MMSE 12-25); 28-week treatment duration; n=197 |
Why This Matters
This direct head-to-head evidence enables procurement decisions when cholinergic therapy is not suitable or when a different mechanism of action (neurotrophic vs. cholinergic) is desired.
- [1] Curr Alzheimer Res. 2011 Aug;8(5):583-91. Alvarez XA, Cacabelos R, Sampedro C, et al. Combination treatment in Alzheimer's disease: results of a randomized, controlled trial with cerebrolysin and donepezil. View Source
- [2] Alzheimer's & Dementia. 2009 Jul;5(4S):P246. Alvarez XA, et al. Synergistic treatment effects with Cerebrolysin and donepezil: Results from a randomized, double-blind, multicenter trial. View Source
